molecular formula C17H15N5O2S B11010928 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B11010928
M. Wt: 353.4 g/mol
InChI Key: QNWWDVADMBJBRA-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Indole Derivative: The core structure contains an indole ring, which is a significant heterocyclic system found in natural products and drugs.

    Oxadiazole Moiety: The 1,2,4-oxadiazole ring adds another layer of complexity.

    Thiazole Group: The thiazole unit contributes to the compound’s overall structure and properties.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound might not be readily available, we can draw inspiration from related reactions. For instance, the Fischer indole synthesis is a classic method for constructing indole rings. It involves the reaction of a ketone (cyclohexanone, for example) with phenylhydrazine in the presence of a strong acid catalyst .

Industrial Production:: Industrial-scale synthesis would likely involve optimization of existing methods or novel approaches. without direct data, we can’t pinpoint the exact process.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The indole and oxadiazole moieties could undergo oxidation or reduction reactions.

    Substitution: The thiazole group may participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products would depend on the reaction conditions and substituents. For example, reduction of the oxadiazole could yield amines, while oxidation might lead to N-oxides.

Scientific Research Applications

Chemistry::

    Drug Discovery: Investigate its potential as a lead compound for new drugs.

    Catalysis: Explore its catalytic properties.

Biology and Medicine::

    Anticancer Activity: Evaluate its effects on cancer cells.

    Antimicrobial Properties: Investigate its role against microbes.

Industry::

    Material Science: Assess its use in materials or polymers.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets. Further research would be needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can explore related indole derivatives and compare their structures, properties, and applications.

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H15N5O2S/c1-10-9-25-17(19-10)20-14(23)4-5-15-21-16(22-24-15)12-3-2-11-6-7-18-13(11)8-12/h2-3,6-9,18H,4-5H2,1H3,(H,19,20,23)

InChI Key

QNWWDVADMBJBRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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